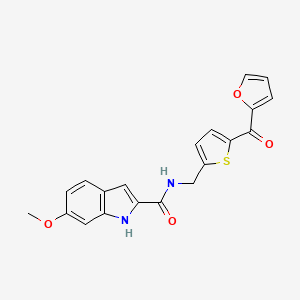

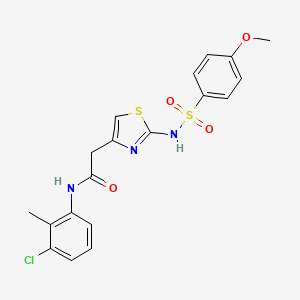

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan and thiophene carboxyamide derivatives are an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities such as neuroprotective and antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .

Synthesis Analysis

Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields, employing a synthetic route . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

These compounds were prepared from acyl chlorides and heterocyclic amine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis of novel imidate derivatives of thiophene and furan, demonstrating their potential in metallation properties and synthetic applications. Such studies are foundational for developing compounds with the specified chemical structure, highlighting the versatility of thiophene and furan derivatives in organic synthesis. The regioselective lithiation and subsequent reactions with various electrophiles have been thoroughly investigated, revealing the synthetic utility of these heteroaryl-2-imidates (Barcock et al., 1994).

Biological Activities and Anticancer Potential

Compounds structurally related to "N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide" have been investigated for their biological activities, particularly as anticancer agents. A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized targeting the epidemal growth factor receptor (EGFR) as potential anticancer agents. These compounds showed potent anticancer activities against various cancer cell lines, highlighting the therapeutic potential of such molecules. The most active compound demonstrated significant inhibition of cancer cell proliferation, suggesting that modifications to the indole scaffold could yield promising anticancer agents (Lan et al., 2017).

Antiprotozoal Activity

Further research into compounds with similar structures has revealed significant antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines and related structures demonstrated strong DNA affinities and showed excellent in vitro and in vivo activity against trypanosomal and plasmodial infections. This highlights the potential of such compounds in treating protozoal infections, with specific derivatives showing promise as therapeutic agents (Ismail et al., 2004).

Mecanismo De Acción

Target of Action

The compound’s primary targets are the urease enzyme , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes. Urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, while AChE and BChE are responsible for the breakdown of acetylcholine, a neurotransmitter, in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting their activities . It binds to the active sites of the urease, AChE, and BChE enzymes, preventing them from performing their normal functions . This results in the accumulation of their substrates and a decrease in the products of their reactions .

Biochemical Pathways

The inhibition of urease, AChE, and BChE affects several biochemical pathways. The inhibition of urease can disrupt the urea cycle, leading to an accumulation of urea and a decrease in the production of ammonia and carbon dioxide . The inhibition of AChE and BChE can disrupt cholinergic neurotransmission, leading to an accumulation of acetylcholine in the synaptic cleft .

Result of Action

The inhibition of urease, AChE, and BChE by the compound can have several molecular and cellular effects. The disruption of the urea cycle can lead to metabolic disturbances, while the disruption of cholinergic neurotransmission can affect nerve signal transmission . These effects can manifest in various ways, depending on the specific physiological context.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-25-13-5-4-12-9-16(22-15(12)10-13)20(24)21-11-14-6-7-18(27-14)19(23)17-3-2-8-26-17/h2-10,22H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESHOMGVCSGABP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)

![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)

![2-amino-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2954913.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B2954914.png)